molecular formula C13H8F2O3 B6399880 3-(3,5-Difluorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261964-71-9

3-(3,5-Difluorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6399880
CAS RN: 1261964-71-9
M. Wt: 250.20 g/mol
InChI Key: WZIVNMNNXYEBQB-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-5-hydroxybenzoic acid (abbreviated as 3-(3,5-DFPHB) is a compound with a molecular formula of C9H5F2O3. It is a white crystalline solid with a melting point of about 157°C. It is soluble in water, methanol, ethanol, and acetone. 3-(3,5-DFPHB) is a versatile compound with a wide range of uses in scientific research, such as in synthetic organic chemistry and biochemistry.

Mechanism of Action

3-(3,5-DFPHB) functions by acting as an acid-base catalyst in many organic reactions. It can act as a proton donor or acceptor, depending on the reaction. Additionally, it can act as a nucleophile, electrophile, or a base.
Biochemical and Physiological Effects
3-(3,5-DFPHB) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-(3,5-DFPHB) is a versatile compound with a wide range of uses in scientific research. It is relatively easy to synthesize and is stable in a variety of solvents. However, it is important to note that 3-(3,5-DFPHB) is a toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-(3,5-DFPHB). It could be used in the synthesis of more complex organic compounds, such as peptides and nucleotides. Additionally, it could be used in the synthesis of more sophisticated polymers, such as nanofibers and nanotubes. Furthermore, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used in the development of new biochemical and physiological assays.

Synthesis Methods

3-(3,5-DFPHB) can be synthesized by two methods. The first method is to react 3,5-difluorobenzoic acid with hydroxylamine hydrochloride in acetic acid. The second method is to react 3,5-difluorobenzoic acid with hydroxylamine sulphate in acetic acid. Both methods yield 3-(3,5-DFPHB) in good yields.

Scientific Research Applications

3-(3,5-DFPHB) has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs and other compounds, such as the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of various organic compounds, such as phosphonates, sulfonamides, and amides. Additionally, 3-(3,5-DFPHB) has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

properties

IUPAC Name

3-(3,5-difluorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIVNMNNXYEBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689631
Record name 3',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-71-9
Record name 3',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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